molecular formula C23H23NO4 B2731047 2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid CAS No. 2592227-94-4

2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid

Cat. No. B2731047
CAS RN: 2592227-94-4
M. Wt: 377.44
InChI Key: AWFKHACPRFTYJB-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid is a chemical compound with the CAS Number: 2098113-94-9 . It has a molecular weight of 377.44 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C23H23NO4/c25-20(26)23(13-22(14-23)10-5-11-22)24-21(27)28-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,27)(H,25,26) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 377.44 . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

Organosolubility and Optical Transparency

Polyimides derived from novel spiro(fluorene-9,9′-xanthene) skeletons exhibit remarkable organosolubility, optical transparency, and thermal stability, making them suitable for applications in flexible electronics and optoelectronics. These materials demonstrate low moisture absorption and low dielectric constants, alongside excellent thermal resistance, which are desirable properties for advanced polymer-based devices (Zhang et al., 2010), (Shu-jiang et al., 2011).

Protective Group in Organic Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely used as a protective group for hydroxy-groups in organic synthesis due to its stability under both acidic and basic conditions. This attribute facilitates the synthesis of complex organic molecules by allowing selective deprotection and functionalization steps (Gioeli & Chattopadhyaya, 1982).

Synthesis of Fluorinated Building Blocks

Compounds based on the spiro[3.3]heptane motif, including those with fluorene derivatives, have been synthesized for their potential applications in medicinal chemistry. The unique three-dimensional shape and pattern of fluorine substitution of these compounds make them suitable for drug design, offering new avenues for the development of therapeutic agents (Chernykh et al., 2016).

Electroluminescent Materials

Spiro[fluorene-9,9′-xanthene] derivatives have been employed as host and dopant materials in the fabrication of blue organic electroluminescent devices. These materials exhibit promising electroluminescent properties, including high luminance efficiencies and pure blue emission, which are critical for the development of advanced display and lighting technologies (Kim et al., 2008).

Non-Fullerene Electron Acceptors

In the realm of organic photovoltaics, novel three-dimensional small molecule non-fullerene electron acceptors based on spiro[fluorene-9,9′-xanthene] and cyanopyridone have been synthesized. These materials demonstrate complementary optoelectronic properties to conventional donor polymers, offering new possibilities for the development of efficient and solution-processable bulk-heterojunction solar cells (Kadam et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)14-9-23(10-14)11-15(12-23)24-22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFKHACPRFTYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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